Indium oxine is classified as a diagnostic radiopharmaceutical. It consists of a complex formed between indium-111, a radioactive isotope, and oxyquinoline (8-hydroxyquinoline). The compound is characterized by its ability to penetrate cell membranes due to its lipid-soluble nature, making it particularly effective in labeling blood cells for imaging purposes .
The synthesis of indium oxine involves mixing aqueous solutions of indium salts, typically indium chloride or acetate, with 8-hydroxyquinoline. The general procedure is as follows:
This method yields a stable complex that can be utilized for further applications in radiolabeling.
The molecular structure of indium oxine has been elucidated through X-ray crystallography. It features an asymmetrical pseudo-octahedral coordination sphere with three oxyquinoline ligands coordinating to the indium atom. Key structural characteristics include:
Indium oxine participates in several chemical reactions relevant to its function as a radiopharmaceutical:
The mechanism by which indium oxine labels leukocytes involves several key steps:
Indium oxine exhibits several notable physical and chemical properties:
Indium oxine has several significant applications in medical diagnostics:
The genesis of indium oxine traces to the 1970s, when researchers sought solutions to the limitations of existing radiopharmaceuticals. Early agents like gallium-67 citrate and chromium-51-labeled leukocytes suffered from suboptimal imaging characteristics, prolonged imaging delays (48-72 hours), and inability to differentiate infection from malignancy or sterile inflammation. Crucially, these agents could not provide reliable external imaging of leukocyte trafficking [7] [10].
The pivotal breakthrough emerged in 1977 when Thakur and colleagues demonstrated that autologous leukocytes could be successfully labeled in vitro with indium-111 oxine and reinjected to image infection sites in humans. This seminal work, published in the Journal of Nuclear Medicine, established the fundamental methodology still in use today. The researchers capitalized on two key properties of indium-111: its suitable gamma emissions (171 keV and 245 keV) for external detection and its 67-hour physical half-life, sufficiently long to track leukocyte migration and accumulation over clinically relevant timeframes [7].
The initial validation showed approximately 75% leukocyte viability post-labeling and minimal radionuclide elution (<10% at 22 hours), confirming biological stability. This contrasted sharply with prior cell-labeling attempts using tritium, phosphorus-32, or chromium-51, which provided blood clearance data but no localization capability [7] [10]. Over subsequent decades, despite exploration of numerous alternative radionuclides and labeling approaches, only technetium-99m hexamethylpropyleneamine oxime (HMPAO) emerged as another clinically viable leukocyte-labeling agent, though with distinct advantages and limitations compared to indium-111 oxine [4] [7].
Indium oxine is formally designated as indium-111 tris(8-hydroxyquinolinate) with the molecular formula C₂₇H₁₈InN₃O₃ and an average molecular weight of 547.3 g/mol. This coordination complex forms when the radioactive indium-111 cation (¹¹¹In³⁺) binds three 8-hydroxyquinoline (oxyquinoline) ligands in a tridentate fashion. Each oxyquinoline molecule acts as a bidentate chelator through its oxygen and nitrogen atoms, creating a pseudo-octahedral coordination sphere around the central indium ion [6] [8] [9].
Table 1: Molecular Characteristics of Indium-111 Oxyquinoline
Property | Specification |
---|---|
Chemical Formula | C₂₇H₁₈InN₃O₃ |
IUPAC Name | Indium(3+) ion tris(quinolin-8-olate) |
Molecular Weight | 547.3 g/mol |
Structure Type | Coordination complex |
Coordination Geometry | Pseudo-octahedral |
Radioisotope | Indium-111 (t₁/₂ = 67.3 hours) |
Primary Gamma Emissions | 171.3 keV (91%), 245.4 keV (94%) |
The complex exhibits critical physicochemical properties enabling its diagnostic utility:
Labeling efficiency (typically 50-80%) depends critically on minimizing competing binders. Transferrin in plasma avidly binds indium-111, necessitating removal of plasma components during leukocyte isolation before introducing indium oxine. The presence of erythrocytes or plasma proteins significantly reduces labeling yield [4] [6].
Indium-111 oxyquinoline serves predominantly as an ex vivo leukocyte-labeling agent, forming the basis for scintigraphic imaging of infection and inflammation. Its clinical value stems from its unique ability to track neutrophil migration – the primary cellular responders in acute bacterial infections. Following intravenous reinfusion of labeled autologous leukocytes, imaging via gamma camera or single-photon emission computed tomography (SPECT) reveals sites of pathological accumulation [3] [4] [7].
Table 2: Clinical Applications of Indium-111 Oxine-Labeled Leukocyte Scintigraphy
Clinical Indication | Diagnostic Utility | Performance Notes |
---|---|---|
Appendicular Osteomyelitis | Differentiates bone infection from soft tissue inflammation | High accuracy in non-diabetic patients; challenges in diabetic foot complications |
Prosthetic Joint Infection | Detects periprosthetic infection | Specificity >90%; often combined with technetium-99m sulfur colloid marrow imaging |
Inflammatory Bowel Disease (IBD) | Assesses disease extent and activity; monitors treatment response | Superior to technetium-99m HMPAO and fluorodeoxyglucose-PET for abdominal imaging due to minimal bowel excretion |
Intra-abdominal Abscesses | Localizes postoperative or spontaneous abdominal collections | Advantageous over computed tomography when anatomical distortion exists |
Fever of Unknown Origin | Identifies occult infection sites | Lower yield than fluorodeoxyglucose-PET but valuable in specific contexts |
Vascular Graft Infection | Detects graft incorporation failure and infection | High specificity (>95%) when correlated with anatomical imaging |
The biodistribution pattern provides intrinsic quality control:
Despite the emergence of fluorodeoxyglucose positron emission tomography (fluorodeoxyglucose-PET), indium-111 leukocyte scintigraphy maintains critical advantages in specific scenarios:
Nevertheless, intrinsic limitations exist. Sensitivity drops significantly in conditions with predominantly lymphocytic or granulomatous responses (e.g., tuberculosis, sarcoidosis, fungal infections) because neutrophils constitute the primary labeled population. Furthermore, while highly sensitive for neutrophilic inflammation, the test cannot reliably distinguish infection from sterile inflammation (e.g., active rheumatoid arthritis) [4] [7] [10]. Research continues into expanding its utility through combinatorial approaches with targeted molecular agents, yet after nearly five decades, indium oxine remains irreplaceable for specific clinical questions, underscoring its enduring impact on radiopharmaceutical science [7].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0